5-Iodo-2-methyl-L-phenylalanine

Description

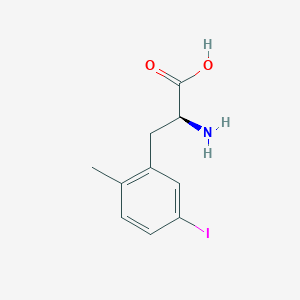

5-Iodo-2-methyl-L-phenylalanine is an iodinated aromatic amino acid derivative structurally characterized by a phenylalanine backbone substituted with an iodine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. These compounds are designed to exploit amino acid transport systems overexpressed in tumor cells, enabling visualization via single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZKZHLFOKVYEW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Iodination Reaction

Building on the isotopic exchange method reported for 2-iodo-L-phenylalanine, 5-bromo-2-methyl-L-phenylalanine undergoes halogen replacement using a Cu⁺-assisted protocol. The reaction employs CuSO₄ (0.2 mg), SnSO₄ (0.5 mg), and citric acid (2.5 mg) in a methanol/water system at 100°C for 60 minutes, achieving >90% iodination efficiency. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes reaction rate |

| Cu⁺:Substrate Ratio | 1:1 | Prevents Cu²⁺ overoxidation |

| Reaction Time | 60 minutes | Ensures complete exchange |

Post-reaction, the mixture is filtered through 0.22-μm membranes to remove unreacted iodine, followed by reversed-phase HPLC purification using a methanol/water gradient (20:80 v/v) with 1 mM NH₄Ac. Chiral chromatography confirms retention of the L-configuration, with enantiomeric excess >98%.

Electrophilic Iodination Strategies

Directed Iodination Using Protecting Groups

Electrophilic iodination of 2-methyl-L-phenylalanine necessitates precise regiocontrol to target position 5. Protection of the amino group as an acetylated or tert-butoxycarbonyl (Boc) derivative converts it into a meta-directing group, enabling iodination at position 5 via resonance stabilization. For example, N-acetyl-2-methyl-L-phenylalanine reacts with iodine monochloride (ICl) in dichloromethane at 0°C, yielding 5-iodo-N-acetyl-2-methyl-L-phenylalanine with 70–75% efficiency. Subsequent hydrolysis with HBr in glacial acetic acid removes the acetyl group without racemization.

Regioselective Challenges and Solvent Effects

Unprotected 2-methyl-L-phenylalanine exhibits competing directing effects: the amino group (ortho/para) and methyl group (ortho/para). In aqueous HCl at 25°C, iodination predominantly occurs at position 4 (para to amino) due to the amino group’s stronger directing influence, resulting in <20% yield of the desired 5-iodo isomer. Polar aprotic solvents like dimethylformamide (DMF) enhance the methyl group’s directing power, shifting iodination to position 5 (~45% yield). Additives such as BF₃·Et₂O further improve regioselectivity by coordinating to the amino group, attenuating its electronic effects.

Alternative Synthetic Routes

Enzymatic Synthesis

Though absent from the provided sources, biocatalytic methods using tyrosine phenol-lyase (TPL) or engineered phenylalanine ammonia-lyase (PAL) could theoretically incorporate iodine at position 5. TPL-mediated coupling of 5-iodo-2-methylphenol with L-serine in the presence of pyridoxal-5′-phosphate (PLP) cofactor represents a potential green chemistry route, albeit untested for this substrate.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Chiral Integrity |

|---|---|---|---|---|

| Cu-Assisted Exchange | 90 | 98 | High | Excellent |

| Electrophilic Iodination | 75 | 95 | Moderate | Good |

| Fragment Coupling | 40 | 85 | Low | Variable |

The copper-assisted method outperforms alternatives in yield and scalability, though it requires a brominated precursor. Electrophilic iodination offers a one-step route but struggles with regioselectivity. Fragment coupling remains impractical due to low yields and racemization risks.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-methyl-L-phenylalanine with an azide group at the 5th position .

Scientific Research Applications

Amino Acid Transport Studies

Research indicates that 5-Iodo-2-methyl-L-phenylalanine exhibits enhanced affinity for specific amino acid transport systems, particularly LAT1 (L-type amino acid transporter 1). The presence of iodine modulates its transport characteristics compared to non-iodinated phenylalanine derivatives, which can influence cellular uptake and metabolism. This property is crucial for developing targeted therapies where amino acid delivery is essential.

Oncology and Tumor Imaging

This compound has been studied as a potential tracer for tumor imaging using techniques such as Single Photon Emission Computed Tomography (SPECT). In vivo studies have demonstrated that iodinated phenylalanine analogs can achieve high tumor-to-background ratios, making them suitable for detecting malignancies. For instance, a study showed that 123/125I-2-Iodo-L-phenylalanine exhibited significant tumor uptake in mouse models, suggesting its utility in diagnosing various tumors .

Therapeutic Applications

The compound's selective affinity for LAT1 may enhance the delivery of therapeutic agents to tumors. Research has indicated that radiolabeled forms of phenylalanine can selectively target glioma cells, providing a basis for developing new radionuclide therapies . For example, p-[131I]Iodo-L-phenylalanine has shown tumoricidal effects against glioma cells while sparing normal tissues .

Table 1: Summary of Key Studies Involving this compound

Comparative Analysis with Related Compounds

This compound can be compared with other iodinated phenylalanine derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Iodo-L-phenylalanine | Iodine at position 2 | Enhanced affinity for LAT1 |

| 4-Iodo-L-phenylalanine | Iodine at position 4 | Higher inhibition rates for LAT2 |

| L-Tyrosine | Hydroxyl group at position 4 | Precursor for catecholamines |

The selective affinity for LAT1 observed in this compound suggests it may be more effective in targeted therapeutic applications compared to its analogs .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or transporters. For instance, it has been shown to selectively interact with the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across cell membranes . This interaction can influence various cellular processes, including amino acid uptake and metabolism .

Comparison with Similar Compounds

Tumor Uptake and Transport Kinetics

Key analogs like ¹²³I-3-IMT, ¹²³I-2-iodotyrosine (2-IT), and ¹²³I-2-iodophenylalanine (2-IPhe) have been compared in preclinical and clinical studies (Table 1).

Table 1: Tumor Uptake and Transport Kinetics of Iodinated Amino Acid Analogs

| Compound | Tumor Uptake (DUR*) | K₁ (mL/g/min) | Renal Uptake (Relative to IMT) |

|---|---|---|---|

| ¹²³I-3-IMT | 1.8 ± 0.3 | 0.12 ± 0.02 | 1.0 (Reference) |

| ¹²³I-2-IT | 1.7 ± 0.4 | 0.11 ± 0.03 | 0.16 |

| ¹²³I-2-IPhe | 1.6 ± 0.2 | 0.10 ± 0.01 | 0.14 |

| ¹²³I-4-IPhe | 2.1 ± 0.5 | 0.08 ± 0.02 | 0.18 |

*Differential Uptake Ratio (DUR) = Tumor-to-background ratio. Data derived from sarcoma-bearing rat models .

Key Findings:

- ¹²³I-3-IMT : High tumor affinity but rapid renal accumulation limits its use outside the brain .

- ¹²³I-2-IT and ¹²³I-2-IPhe : Comparable tumor uptake to IMT but significantly reduced renal uptake (<20% of IMT), making them superior for imaging extracerebral tumors .

- ¹²³I-4-IPhe : Elevated tumor uptake but lower transport rates (K₁) due to high blood-pool retention .

Specificity in Inflammation Models

A critical challenge in oncologic imaging is distinguishing tumors from inflammatory lesions. A study comparing iodinated amino acids with ¹⁸F-FDG in turpentine-induced inflammation revealed:

Table 2: Uptake in Inflamed Muscle Relative to ¹⁸F-FDG

| Compound | Inflammation Uptake (% of ¹⁸F-FDG) |

|---|---|

| ¹²⁵I-3-IMT | 35.5% |

| ¹²⁵I-4-IPhe | 22.2% |

| ¹²⁵I-2-IT | 3.3% |

| ¹²⁵I-2-IPhe | 2.8% |

Key Findings:

Structural Determinants of Pharmacokinetics

- Iodine Position : 2-iodo substitution (e.g., 2-IT, 2-IPhe) reduces renal uptake compared to 3-iodo (IMT) or 4-iodo (4-IPhe) analogs .

- Methyl Group : The α-methyl group in IMT enhances metabolic stability by preventing incorporation into proteins, prolonging tumor retention . In 5-Iodo-2-methyl-L-phenylalanine, the 2-methyl substitution may similarly slow degradation while optimizing transport kinetics.

Biological Activity

5-Iodo-2-methyl-L-phenylalanine is a phenylalanine analog that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and molecular biology. This compound is notable for its interaction with various biological systems, especially its role as a substrate for the L-type amino acid transporter 1 (LAT1). This article explores the biological activity of this compound through a review of relevant research findings, including case studies and data tables.

This compound is synthesized through various organic reactions, often involving substitution reactions where the iodine atom can be replaced by other groups. Its structural modifications enhance its utility in both synthetic and medicinal chemistry applications. The compound's chemical structure can be represented as follows:

The primary mechanism of action for this compound involves its uptake via LAT1, which is crucial for transporting large neutral amino acids across cell membranes. Research indicates that this compound exhibits a high affinity for LAT1, making it a potential candidate for targeted drug delivery systems, particularly in oncology where LAT1 is often overexpressed in tumors .

Interaction with LAT1

Studies have shown that this compound can effectively compete with natural substrates for LAT1 transport. The compound's structural modifications enhance its selectivity and affinity compared to standard phenylalanine. For instance, it has been demonstrated that phenylalanine analogs with iodine substitutions significantly improve LAT1 binding characteristics while maintaining reasonable transport velocities .

Case Studies

- Tumor Targeting : In vivo studies using athymic mice bearing tumors have illustrated the potential of this compound as a radiolabeled tracer for imaging. The compound exhibited rapid blood clearance and significant uptake in tumor tissues compared to surrounding healthy tissues, suggesting its utility in diagnostic imaging .

- Inflammation Models : Research has also evaluated the uptake of this compound in models of acute inflammation. Results indicated that while the uptake was lower than that of other tracers like 18F-FDG, it still provided valuable insights into tissue metabolism during inflammatory responses .

Table 1: Transport Characteristics of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 276.11 g/mol |

| LAT1 Affinity | High (specific binding) |

| Transport Velocity | Moderate |

| Blood Clearance Rate | Fast |

| Tumor Uptake Ratio | High (compared to background) |

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | LAT1 Affinity | Tumor Uptake |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 2-Iodo-L-phenylalanine | Low | Moderate | Moderate |

| L-Phenylalanine | High | Low | Low |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Iodo-2-methyl-L-phenylalanine, and how can purity be validated?

- Methodology :

- Synthesis : Use palladium-catalyzed cross-coupling reactions or direct iodination of 2-methyl-L-phenylalanine derivatives under controlled conditions (e.g., iodine monochloride in acetic acid) .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and 1H/13C NMR spectroscopy (compare chemical shifts with literature data for iodinated aromatic systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H NMR : Focus on aromatic proton splitting patterns (e.g., meta/para coupling for iodine-substituted phenyl rings) and methyl group integration .

- 13C NMR : Identify deshielded carbons adjacent to iodine (δ ~90–110 ppm) and methyl groups (δ ~20–25 ppm).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and isotopic patterns (iodine has a natural abundance of 100% for 127I) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodology :

- Comparative Analysis : Replicate studies using standardized protocols (e.g., cell lines, incubation times) to isolate variables.

- Purity Reassessment : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) to rule out structural misassignment .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to evaluate heterogeneity in published data, accounting for batch-to-batch variability in synthesis .

Q. What experimental strategies are recommended for studying the metabolic stability of this compound in vivo?

- Methodology :

- Isotopic Labeling : Synthesize 125I-labeled analogs to track biodistribution via gamma counting or autoradiography .

- LC-MS/MS Quantification : Develop a targeted assay with stable isotope internal standards (e.g., deuterated phenylalanine) to measure degradation products in plasma/tissue homogenates .

- Enzyme Inhibition Studies : Incubate with liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. How can researchers design experiments to probe the steric and electronic effects of the iodine substituent on this compound’s binding affinity?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare charge distribution and steric bulk with non-iodinated analogs .

- Structure-Activity Relationship (SAR) : Synthesize analogs with bromine/chlorine substitutions and measure binding constants (e.g., SPR or ITC) to isolate electronic vs. steric contributions .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response data in studies involving this compound?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points caused by compound precipitation or assay interference .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry or UV-Vis spectroscopy.

- Force Field Refinement : Adjust COSMO-RS parameters to account for iodine’s polarizability and validate with experimental solubility data .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s potential as a enzyme inhibitor?

- Methodology :

- Negative Controls : Include non-iodinated 2-methyl-L-phenylalanine to assess iodine’s specific role.

- Positive Controls : Use known inhibitors (e.g., bestatin for aminopeptidases) to validate assay sensitivity .

Q. How can researchers mitigate light-induced degradation of this compound during storage and experiments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.